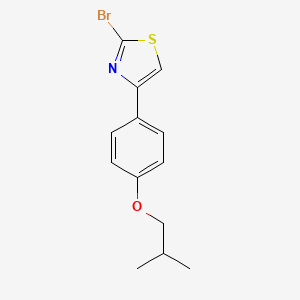
(S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Benzyl-2-methyl-morpholin-2,4-dicarboxylat ist eine chemische Verbindung mit der Summenformel C13H17NO5. Es ist ein Derivat von Morpholin, einem heterocyclischen Amin, und zeichnet sich durch das Vorhandensein von Benzyl- und Methylgruppen aus, die an den Morpholinring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-4-Benzyl-2-methyl-morpholin-2,4-dicarboxylat umfasst typischerweise die Reaktion von Morpholin-Derivaten mit Benzyl- und Methylgruppen unter spezifischen Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von Benzyl-bromid und Methylchlorformiat als Reagenzien. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Das Reaktionsgemisch wird dann mit Techniken wie Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von (S)-4-Benzyl-2-methyl-morpholin-2,4-dicarboxylat die großtechnische Synthese unter Verwendung ähnlicher Reagenzien und Bedingungen wie oben beschrieben umfassen. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig automatisierte Systeme für die Reaktionsüberwachung und Produktreinigung verwendet werden. Der Einsatz fortschrittlicher Analysetechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Qualität und Konsistenz des Endprodukts sicher.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-4-Benzyl-2-methyl-morpholin-2,4-dicarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Benzyl- und Methylgruppen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Benzyl-bromid in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung neuer Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(S)-4-Benzyl-2-methyl-morpholin-2,4-dicarboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (S)-4-Benzyl-2-methyl-morpholin-2,4-dicarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Aktivator wirken und die Aktivität dieser Zielstrukturen modulieren und verschiedene biochemische Pfade beeinflussen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem molekularen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-tert-Butyl-2-methyl-morpholin-2,4-dicarboxylat: Eine ähnliche Verbindung mit einer tert-Butylgruppe anstelle einer Benzylgruppe.
Methyl-morpholin-2-carboxylat: Ein einfacheres Derivat mit nur einer Methylgruppe, die an den Morpholinring gebunden ist.
Einzigartigkeit
(S)-4-Benzyl-2-methyl-morpholin-2,4-dicarboxylat ist aufgrund des Vorhandenseins sowohl von Benzyl- als auch von Methylgruppen einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer wertvollen Verbindung für spezifische Anwendungen, bei denen diese Eigenschaften vorteilhaft sind.
Eigenschaften
Molekularformel |
C14H17NO5 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
4-O-benzyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
BEYPAXFAPGHPIE-LBPRGKRZSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




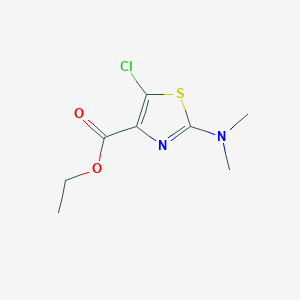

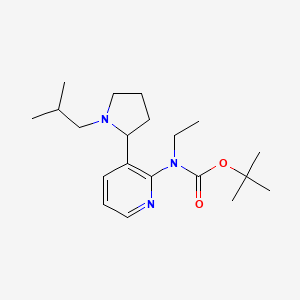
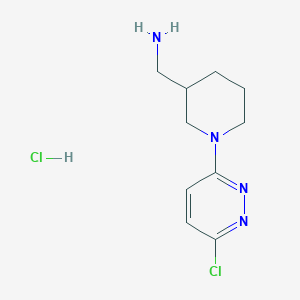
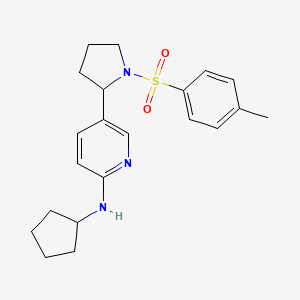
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)

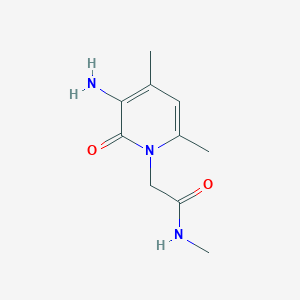
![(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11799615.png)

